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molecular formula C9H19NO B1297402 4-(Piperidin-1-yl)butan-1-ol CAS No. 4672-11-1

4-(Piperidin-1-yl)butan-1-ol

Cat. No. B1297402
M. Wt: 157.25 g/mol
InChI Key: YRISKTNAYHHICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126969B2

Procedure details

11.68 mL of a 1M solution of lithium aluminum hydride in ether are added to 10 mL of tetrahydrofuran, and then 1 g of 4-piperidin-1-ylbutyric acid hydrochloride (synthesized according to a method described in the literature) is added. The medium is brought to boiling for approximately 10 minutes. After a return to ambient temperature and cooling to 0° C., a mixture of 1 mL of distilled water-30 mL of tetrahydrofuran is added dropwise. A large amount of gas is given off and strong exothermia is observed. After a return to ambient temperature, the medium is evaporated to dryness under reduced pressure in a rotary evaporator. The reaction crude is triturated in 150 mL of ethyl acetate and filtered, and the filtrate is washed with 2×20 mL of distilled water. The organic phase is dried over magnesium sulfate, filtered and then concentrated under vacuum in a rotary evaporator. 646 mg of 4-piperidin-1-ylbutan-1-ol are isolated in the form of a colorless oil. 1H NMR (300 MHz, DMSO-d6, δ in ppm): from 1.30 to 1.53 (m, 10H); 2.20 (t, J=6.5 Hz, 2H); 2.28 (m, 4H); 3.37 (broad t, J=6.5 Hz, 2H); 4.57 (broad s, 1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.Cl.[N:13]1([CH2:19][CH2:20][CH2:21][C:22](O)=[O:23])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.O>CCOCC>[N:13]1([CH2:19][CH2:20][CH2:21][CH2:22][OH:23])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl.N1(CCCCC1)CCCC(=O)O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
After a return to ambient temperature, the medium is evaporated to dryness under reduced pressure in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The reaction crude
CUSTOM
Type
CUSTOM
Details
is triturated in 150 mL of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate is washed with 2×20 mL of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum in a rotary evaporator

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(CCCCC1)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 646 mg
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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